molecular formula C17H16N4O3 B5087179 N-[3-(acetylamino)phenyl]-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-[3-(acetylamino)phenyl]-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B5087179
M. Wt: 324.33 g/mol
InChI Key: MIEOSFVMXZFGKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(Acetylamino)phenyl]-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a heterocyclic compound featuring a fused oxazole-pyridine core (oxazolo[5,4-b]pyridine) with methyl groups at positions 3 and 4. This compound is part of a broader class of N-(phenyl heteroaryl) carboxamides described in a 2016 patent (EP 4 374 877 A2) as therapeutic agents for cancer treatment, likely targeting kinase pathways or cellular proliferation mechanisms . Its structural complexity and functional groups suggest tailored pharmacokinetic properties, such as improved solubility and receptor binding affinity compared to simpler heterocycles.

Properties

IUPAC Name

N-(3-acetamidophenyl)-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3/c1-9-7-14(15-10(2)21-24-17(15)18-9)16(23)20-13-6-4-5-12(8-13)19-11(3)22/h4-8H,1-3H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIEOSFVMXZFGKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=NOC2=N1)C)C(=O)NC3=CC=CC(=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(acetylamino)phenyl]-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of an appropriate precursor, such as a 2-aminopyridine derivative, with a suitable carbonyl compound under acidic or basic conditions.

    Introduction of the Acetylamino Group: The acetylation of an amino group on the phenyl ring can be carried out using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

    Formation of the Carboxamide Group: This step involves the reaction of a carboxylic acid derivative with an amine or ammonia under dehydrating conditions, often using reagents like carbodiimides or thionyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-(acetylamino)phenyl]-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the carboxamide group to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the oxazole ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s structure suggests potential interactions with biological macromolecules, making it a candidate for studies on enzyme inhibition or receptor binding.

    Medicine: Its potential bioactivity could lead to the development of new therapeutic agents, particularly in the areas of anti-inflammatory or anticancer research.

    Industry: The compound may find applications in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(acetylamino)phenyl]-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is not fully understood, but it is likely to involve interactions with specific molecular targets. These could include enzymes, receptors, or other proteins, leading to modulation of their activity. The presence of the acetylamino and carboxamide groups suggests potential for hydrogen bonding and other interactions that could influence biological pathways.

Comparison with Similar Compounds

N-Benzyl-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

  • Molecular Formula : C₁₆H₁₅N₃O₂ (vs. C₁₇H₁₇N₃O₃ for the target compound).

3-Methyl-6-(pyridin-3-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic Acid

  • Molecular Formula : C₁₃H₉N₃O₃.
  • Key Differences : A pyridinyl substituent at position 6 and a carboxylic acid group instead of a carboxamide. This modification likely reduces cell permeability but enhances metal-binding capacity.
  • Purity : 95% (CAS 1171333-04-2) .

N-[1-(1H-Benzimidazol-2-yl)-3-methylsulfanylpropyl]-3-methyl-6-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Pharmacological Analogues with Similar Substituents

SNAP-7941 and Derivatives

  • Structure: MCHR1 antagonists featuring a 3-(acetylamino)phenyl group linked via a piperidinylpropyl chain to a pyrimidine-carboxylate core.
  • Key Differences : Larger molecular weight (>500 Da) and distinct heterocyclic systems (pyrimidine vs. oxazolo-pyridine). Demonstrated in vivo efficacy in obesity and depression models .

Triazolothiadiazole Derivatives

  • Examples: 3-Aryl-6-(2,4-dichlorophenoxyacetamido)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles.
  • Key Differences : Fused triazole-thiadiazole cores exhibit antimicrobial and anti-inflammatory activities but lack the oxazole-pyridine scaffold .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Core Structure Key Substituents Biological Activity Source
N-[3-(Acetylamino)phenyl]-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide C₁₇H₁₇N₃O₃ Oxazolo[5,4-b]pyridine 3,6-dimethyl; 3-(acetylamino)phenyl Anticancer (patented)
N-Benzyl-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide C₁₆H₁₅N₃O₂ Oxazolo[5,4-b]pyridine 3,6-dimethyl; benzyl Industrial use
3-Methyl-6-(pyridin-3-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid C₁₃H₉N₃O₃ Oxazolo[5,4-b]pyridine 3-methyl; 6-pyridinyl; carboxylic acid Not reported
SNAP-7941 C₂₈H₃₀F₂N₆O₅ Pyrimidine-carboxylate 3-(acetylamino)phenyl; piperidinylpropyl MCHR1 antagonism
3-(4-Fluorophenyl)-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid C₁₉H₁₃FN₄O₂ Pyrazolo[3,4-b]pyridine 4-fluorophenyl; cyclopropyl Not reported

Key Research Findings

Structural Impact on Bioactivity: The 3-(acetylamino)phenyl group in the target compound enhances binding to cellular targets (e.g., kinases) through hydrogen bonding and π-π interactions, a feature absent in the benzyl analogue .

Synthetic Challenges : The target compound’s synthesis likely involves multi-step coupling reactions, akin to methods used for triazolothiadiazoles (e.g., refluxing thioureas with acylating agents) .

Q & A

Q. What are the key synthetic strategies for N-[3-(acetylamino)phenyl]-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide?

  • Methodological Answer : The synthesis involves multi-step organic reactions:

Core Construction : Start with the 3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine core. Use cyclocondensation of aminopyridine derivatives with acetylene dicarboxylates under reflux conditions (toluene, 110°C) .

Carboxamide Formation : Introduce the carboxamide group via coupling reactions. Activate the carboxylic acid with EDCl/HOBt and react with 3-(acetylamino)aniline in anhydrous DMF at room temperature .

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity .
Critical Parameters: Monitor reaction pH (7–8) during coupling to avoid side reactions.

Q. How is the compound characterized to confirm structural integrity?

  • Methodological Answer : Use a combination of:
  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions (e.g., methyl groups at C3/C6, acetylamino phenyl linkage). Key peaks: δ 2.35 (s, 3H, CH3_3), δ 2.52 (s, 3H, CH3_3), δ 8.21 (d, J=8.4 Hz, aromatic H) .
  • HPLC-MS : Confirm molecular weight (calculated: 365.4 g/mol; observed: [M+H]+^+ 366.2) and purity (>95%) using a C18 column (acetonitrile/0.1% formic acid) .
  • X-ray Crystallography (if available): Resolve 3D conformation to identify steric hindrance or π-π stacking motifs .

Q. What preliminary biological assays are recommended to screen for activity?

  • Methodological Answer :
  • In Vitro Cytotoxicity : Test against cancer cell lines (e.g., MCF-7, A549) using MTT assays (IC50_{50} determination). Include positive controls (e.g., doxorubicin) .
  • Enzyme Inhibition : Screen against kinases (e.g., EGFR, VEGFR) via fluorescence-based assays. Use ATP-concentration gradients to assess competitive binding .
  • Solubility Assessment : Measure kinetic solubility in PBS (pH 7.4) and DMSO to guide formulation for in vivo studies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize potency?

  • Methodological Answer :
  • Systematic Substituent Variation : Modify the acetylamino phenyl group (e.g., replace with halogenated or methoxy derivatives) and compare IC50_{50} values .
  • Computational Docking : Use AutoDock Vina to model interactions with EGFR (PDB: 1M17). Prioritize substituents that enhance hydrogen bonding (e.g., –OH at meta position) .
  • Data Table :
SubstituentIC50_{50} (nM, EGFR)LogP
–H (Parent)120 ± 153.2
–Cl85 ± 103.8
–OCH3_395 ± 122.9

Q. How to resolve contradictions in biological activity across assay models?

  • Methodological Answer :
  • Orthogonal Assays : Confirm kinase inhibition via SPR (surface plasmon resonance) if fluorescence assays show variability. Compare KD_D values .
  • Check Assay Conditions : Ensure consistent ATP concentrations (1 mM for kinase assays) and cell passage numbers (<20 for cytotoxicity tests) .
  • Metabolic Stability : Use liver microsomes (human/rat) to rule out rapid degradation as a cause of false negatives .

Q. What strategies improve pharmacokinetic properties like solubility and metabolic stability?

  • Methodological Answer :
  • Prodrug Design : Introduce phosphate esters at the carboxamide group to enhance aqueous solubility (e.g., 5-fold increase in PBS solubility) .
  • CYP450 Inhibition Assays : Identify metabolic hotspots via LC-MS/MS metabolite profiling. Block vulnerable sites (e.g., methyl groups) with deuterium .
  • Co-crystallization : Co-formulate with cyclodextrins to improve oral bioavailability .

Q. How to validate the compound’s mechanism of action in complex biological systems?

  • Methodological Answer :
  • CRISPR-Cas9 Knockout : Generate EGFR-knockout cell lines. A >80% reduction in activity confirms target specificity .
  • In Vivo PDX Models : Administer 10 mg/kg (oral) in patient-derived xenografts. Monitor tumor volume and phosphorylated EGFR levels via Western blot .
  • Transcriptomics : Perform RNA-seq to identify downstream pathways (e.g., MAPK/ERK) affected by treatment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.